5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Overview
Description
5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their medicinal potential .
Mechanism of Action
Target of Action
5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine, also known as 5-methyl-1H-imidazo[4,5-b]pyridin-2-amine, is a compound that has shown potential in interacting with various targets. , and inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro.
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
For instance, they can inhibit the activation of Akt and its downstream effector (p70S6) following oral dosing in mice .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to inhibit microtubule assembly formation in du-145 .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives has been performed under a protective atmosphere of dry nitrogen or utilizing a calcium chloride tube , suggesting that certain environmental conditions may be necessary for the stability of these compounds.
Biochemical Analysis
Biochemical Properties
They can influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine, like other imidazopyridines, may have the ability to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound on various types of cells and cellular processes are yet to be studied.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 2,3-diaminopyridine with formamide under high-temperature conditions to form the imidazo[4,5-b]pyridine core . Another approach involves the use of carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable synthetic routes that use readily available starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the imidazopyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen in the presence of palladium on carbon or Raney nickel are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides under basic conditions
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits a range of pharmacological activities, including anti-inflammatory and antiviral properties.
Uniqueness
5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and therapeutic potential. Its ability to modulate GABA A receptors and influence various cellular pathways makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGPRADQMGQNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270007 | |
Record name | 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-87-0 | |
Record name | 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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